molecular formula C10H9BrO2 B14619655 1,3-Butanedione, 2-bromo-1-phenyl- CAS No. 57626-33-2

1,3-Butanedione, 2-bromo-1-phenyl-

Cat. No.: B14619655
CAS No.: 57626-33-2
M. Wt: 241.08 g/mol
InChI Key: OHHOGWYNHFMXIF-UHFFFAOYSA-N
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Description

1,3-Butanedione, 2-bromo-1-phenyl- is an organic compound with a molecular formula of C10H9BrO2 It is a derivative of 1,3-butanedione, where a bromine atom is substituted at the second carbon and a phenyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butanedione, 2-bromo-1-phenyl- can be synthesized through the bromination of 1-phenyl-1,3-butanedione. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 1,3-butanedione, 2-bromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 2-bromo-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Butanedione, 2-bromo-1-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-butanedione, 2-bromo-1-phenyl- involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butanedione, 2-bromo-1-phenyl- is unique due to the presence of both the bromine atom and the phenyl group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of reactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

57626-33-2

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-1-phenylbutane-1,3-dione

InChI

InChI=1S/C10H9BrO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

OHHOGWYNHFMXIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)Br

Origin of Product

United States

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